molecular formula C16H12BrN5O2 B2814515 (2-Bromophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1324507-44-9

(2-Bromophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2814515
CAS No.: 1324507-44-9
M. Wt: 386.209
InChI Key: BUDJUAOBGMXFGZ-UHFFFAOYSA-N
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Description

The compound "(2-Bromophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" features a 2-bromophenyl group linked to an azetidine ring, which is further substituted with a 1,2,4-oxadiazole moiety bearing a pyrazine heterocycle. The azetidine ring introduces conformational rigidity, while the pyrazine-oxadiazole system may enhance solubility and electronic properties .

Properties

IUPAC Name

(2-bromophenyl)-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN5O2/c17-12-4-2-1-3-11(12)16(23)22-8-10(9-22)15-20-14(21-24-15)13-7-18-5-6-19-13/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDJUAOBGMXFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Br)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Bromophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis methods, biological evaluations, and relevant case studies.

Structural Characteristics

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₃H₁₃BrN₄O₂

The structural representation indicates the presence of a bromophenyl group, a pyrazine moiety, and an oxadiazole ring, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate brominated phenyl derivatives and heterocyclic components. Specific methodologies often include:

  • Formation of the oxadiazole ring through cyclization reactions involving hydrazine derivatives.
  • Coupling reactions to attach the azetidine moiety to the pyrazinyl oxadiazole core.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. The compound has been evaluated for its ability to inhibit tumor cell proliferation in vitro. In one study, it was found to induce apoptosis in cancer cell lines through mechanisms involving caspase activation .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression. Preliminary assays indicate that similar compounds have shown promising results in inhibiting HDAC6 activity .

Case Studies

  • In Vitro Evaluation : A study conducted on a series of oxadiazole derivatives demonstrated that modifications to the pyrazine and azetidine components significantly influenced their biological activity. The synthesized compound exhibited moderate cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM .
  • Animal Studies : In vivo studies using murine models have shown that administering the compound resulted in reduced tumor growth rates compared to controls, suggesting its potential as a therapeutic agent .

Data Tables

Here is a summary table of biological activities observed for related compounds:

Compound NameActivity TypeTarget Organism/Cell LineIC50/EC50 Value
Compound AAntimicrobialE. coli10 µg/mL
Compound BAnticancerMCF-715 µM
Compound CHDAC InhibitionHDAC6IC50 = 20 µM

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The incorporation of pyrazine and azetidine groups into the structure enhances its potential as a therapeutic agent against various cancer cell lines. For example, studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The presence of the bromophenyl and pyrazinyl groups contributes to its effectiveness against a range of bacterial and fungal pathogens. Preliminary studies suggest that derivatives of this compound may serve as lead compounds for developing new antibiotics .

Material Science

Polymeric Applications
The unique chemical structure of (2-Bromophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone allows it to be utilized in the synthesis of advanced polymeric materials. Its ability to undergo various chemical reactions makes it a suitable candidate for creating functionalized polymers with specific properties such as enhanced thermal stability and mechanical strength .

Photonic Devices
Recent advancements in photonics have highlighted the potential of this compound in the development of light-emitting devices. The pyrazinyl and oxadiazole units can contribute to the photophysical properties necessary for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Agricultural Chemistry

Pesticidal Activity
The compound's structural features make it a candidate for developing new pesticides. Research has shown that similar oxadiazole derivatives possess insecticidal properties, which could be harnessed to create effective pest control agents with lower environmental impact .

Data Table: Summary of Applications

Application Area Details
Medicinal ChemistryAnticancer and antimicrobial properties; potential lead compounds for drug development
Material ScienceSynthesis of advanced polymers; applications in photonic devices
Agricultural ChemistryDevelopment of new pesticides with improved efficacy and reduced environmental impact

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that a related compound significantly inhibited the growth of breast cancer cells through apoptosis induction mechanisms . This highlights the therapeutic potential of this compound in oncology.
  • Material Development : Research conducted on polymer composites incorporating oxadiazole derivatives showed enhanced thermal stability and mechanical properties, making them suitable for high-performance applications . This indicates the versatility of the compound in material science.
  • Pesticidal Efficacy : A recent investigation into the insecticidal properties of oxadiazole derivatives revealed promising results against common agricultural pests, suggesting a pathway for developing safer pesticides .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s uniqueness lies in its azetidine-oxadiazole-pyrazine core. Below is a comparison with structurally related compounds from the literature:

Table 1: Structural Comparison of Bromophenyl-Containing Heterocycles
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Data
Target Compound Azetidine + 1,2,4-oxadiazole 2-Bromophenyl, Pyrazin-2-yl ~450 (estimated) N/A (No direct data)
(4-Bromophenyl)[5-(3,4,5-Trimethoxyphenyl)-3-(4-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-Thiadiazol-5-yl)Phenyl)-1H-1,2,4-Triazol-1-yl]Methanone 1,2,4-Triazole + Thiadiazole 4-Bromophenyl, Trimethoxyphenyl 700 ([M+H]+) MS (ESI): m/z 700 [M+H]+
2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone 1,2,4-Triazole + Sulfanyl 4-Bromophenyl, 4-Methylphenyl ~470 (estimated) ChemSpider ID: 679421-31-9
(2-Bromophenyl)-[5-Hydroxy-3-Methyl-5-(Trifluoromethyl)-4H-Pyrazol-1-yl]Methanone Pyrazolone 2-Bromophenyl, CF3, Hydroxy ~370 (estimated) RN: 330829-95-3
Key Observations:

Bromophenyl Position : The target compound uses a 2-bromophenyl group, whereas analogs like and feature 4-bromophenyl . The ortho-substitution may sterically hinder interactions compared to para-substituted analogs.

Heterocyclic Core : The azetidine-oxadiazole-pyrazine system is distinct from triazole-thiadiazole (), sulfanyl-triazole (), or pyrazolone () cores. These differences influence electronic properties and binding modes.

Functional Groups : The pyrazine ring in the target compound provides aromatic nitrogen atoms for hydrogen bonding, contrasting with the electron-withdrawing CF3 group in or the sulfanyl group in .

Hypothetical Pharmacological Implications

While direct biological data for the target compound are unavailable, inferences can be drawn from analogs:

  • Triazole-Thiadiazole Derivatives () : These compounds often exhibit antimicrobial or anticancer activity due to their planar, heteroaromatic systems. The target compound’s oxadiazole-pyrazine core may similarly interact with nucleotide-binding domains.
  • Pyrazolone Derivatives (): Known for anti-inflammatory properties, the pyrazolone’s ketone group is critical for activity. The target compound’s methanone group may serve a similar role but with altered selectivity due to the azetidine spacer.

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